molecular formula C15H16Cl2N4O2 B15102724 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(4H-1,2,4-triazol-3-yl)propanamide

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(4H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B15102724
M. Wt: 355.2 g/mol
InChI Key: XRZCXMQRBYNQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a dichlorocyclopropyl group, a phenoxy group, and a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-(2,2-dichlorocyclopropyl)phenol with 2-methyl-2-bromopropanoic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 4H-1,2,4-triazole-3-amine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(4H-1,2,4-triazol-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorocyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(4H-1,2,4-triazol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(4H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cholesterol synthesis, leading to reduced cholesterol levels .

Comparison with Similar Compounds

Similar Compounds

    Ciprofibrate: A similar compound with a phenoxy group and a dichlorocyclopropyl group, used as a lipid-lowering agent.

    Fenofibrate: Another lipid-lowering agent with a similar chemical structure but different substituents.

Uniqueness

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(4H-1,2,4-triazol-3-yl)propanamide is unique due to its triazole ring, which imparts distinct biological activity and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C15H16Cl2N4O2

Molecular Weight

355.2 g/mol

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C15H16Cl2N4O2/c1-14(2,12(22)20-13-18-8-19-21-13)23-10-5-3-9(4-6-10)11-7-15(11,16)17/h3-6,8,11H,7H2,1-2H3,(H2,18,19,20,21,22)

InChI Key

XRZCXMQRBYNQPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=NC=NN1)OC2=CC=C(C=C2)C3CC3(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.